molecular formula C14H18O4S2 B12550578 Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate CAS No. 143526-80-1

Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate

Cat. No.: B12550578
CAS No.: 143526-80-1
M. Wt: 314.4 g/mol
InChI Key: NOACJQNMQOAFHW-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate is an organic compound with the molecular formula C14H18O4S2. This compound is characterized by the presence of ethoxy and sulfanyl groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate typically involves the reaction of ethyl bromoacetate with 4-mercaptophenylacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group attacks the bromoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate involves its interaction with various molecular targets. The sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. The ethoxy and carbonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate is unique due to the presence of both ethoxy and sulfanyl groups attached to a phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

143526-80-1

Molecular Formula

C14H18O4S2

Molecular Weight

314.4 g/mol

IUPAC Name

ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate

InChI

InChI=1S/C14H18O4S2/c1-3-17-13(15)9-19-11-5-7-12(8-6-11)20-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3

InChI Key

NOACJQNMQOAFHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=CC=C(C=C1)SCC(=O)OCC

Origin of Product

United States

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